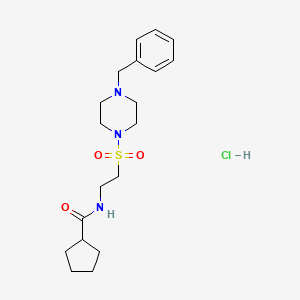

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a synthetic small molecule featuring a cyclopentane carboxamide core linked to a sulfonylethyl-piperazine moiety. This compound is structurally analogous to pharmaceutical intermediates targeting proteases or receptors, though specific therapeutic applications remain under investigation.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S.ClH/c23-19(18-8-4-5-9-18)20-10-15-26(24,25)22-13-11-21(12-14-22)16-17-6-2-1-3-7-17;/h1-3,6-7,18H,4-5,8-16H2,(H,20,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRUHDKFRYJKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentanecarboxamide core with a sulfonamide side chain. Its molecular formula is , and it has a molecular weight of approximately 438.0 g/mol. The IUPAC name is N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride.

| Property | Value |

|---|---|

| Molecular Formula | C21H28ClN3O3S |

| Molecular Weight | 438.0 g/mol |

| IUPAC Name | N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride |

| InChI Key | IQMRBMJCLBFSSL-UHFFFAOYSA-N |

This compound likely exerts its biological effects through interactions with various receptors and enzymes. Compounds structurally related to piperazines often engage in non-covalent interactions, including hydrogen bonding and hydrophobic effects, which can modulate biochemical pathways such as signal transduction and neurotransmitter activity.

Potential Targets

- Acetylcholinesterase (AChE) : Similar compounds have been shown to inhibit AChE, leading to increased levels of acetylcholine, which may improve cognitive function in neurodegenerative conditions like Alzheimer's disease .

- Dopamine Receptors : The benzylpiperazine moiety suggests potential activity at dopamine receptors, which could be relevant for mood disorders and psychotic conditions.

In Vitro Studies

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antidepressant Effects : Some derivatives have shown promise in preclinical models for their ability to enhance serotonergic and dopaminergic signaling.

- Antimicrobial Activity : Certain piperazine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies

- Cognitive Enhancement : A study investigating the effects of benzylpiperazine derivatives on memory deficits in Alzheimer's models showed significant improvements in cognitive performance when administered alongside AChE inhibitors .

- Mood Regulation : Research into the pharmacodynamics of piperazine derivatives indicated that modulation of serotonin receptors could lead to antidepressant-like effects, warranting further exploration of this compound in mood disorder treatments.

Comparison with Similar Compounds

N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide Hydrochloride

Key Differences :

- Substituent on Piperazine : The benzyl group (C₆H₅CH₂–) in the target compound is replaced with a phenethyl group (C₆H₅CH₂CH₂–) .

- Molecular Weight : The phenethyl variant has a molecular weight of 430.0 g/mol (C₂₀H₃₂ClN₃O₃S), while the benzyl analog is expected to be slightly lighter (~416–420 g/mol) due to the shorter substituent .

Table 1: Structural and Physicochemical Comparison

Cyclopropane Carboxamide Derivatives

Compounds like N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide (CAS listed in ) exhibit distinct structural features:

- Core Ring Size: Cyclopropane (3-membered ring) vs. cyclopentane (5-membered ring) in the target compound.

- Substituents : The ethyl-diphenylbutenyl group introduces steric bulk, which may hinder receptor access compared to the benzyl-piperazine moiety.

Fluorinated Sulfonamide Derivatives

Fluorinated sulfonamides (e.g., compounds like 68957-61-9) differ significantly:

- Fluorination : Tridecafluorohexyl or heptadecafluorooctyl groups enhance thermal stability and electronegativity but reduce biodegradability .

- Applications: Fluorinated analogs are often used in surfactants or polymers, unlike the non-fluorinated target compound, which is likely tailored for biomedical research.

Research Implications

- Structure-Activity Relationships (SAR) : The benzyl group’s balance of hydrophobicity and steric profile may optimize receptor binding compared to bulkier (phenethyl) or fluorinated substituents.

- Synthetic Feasibility : The absence of fluorine or complex cycloalkane systems in the target compound simplifies synthesis compared to fluorinated derivatives .

Preparation Methods

Synthesis of 4-Benzylpiperazine-1-sulfonyl Chloride

4-Benzylpiperazine (CAS 23173-76-4) serves as the foundational intermediate, as evidenced by its commercial availability and structural relevance. Sulfonylation typically employs chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. A patent detailing analogous sulfonylation of piperazine derivatives reports yields of 78–85% when reacting 4-benzylpiperazine with sulfuryl chloride in dichloromethane at 0–5°C for 4 hours. Excess base (e.g., triethylamine) is critical to neutralize HCl byproducts and prevent N-alkylation side reactions.

Preparation of N-(2-Aminoethyl)cyclopentanecarboxamide

Cyclopentanecarboxylic acid is activated via mixed anhydride (using ethyl chloroformate) or carbodiimide-mediated coupling to ethylenediamine. A preferred method involves reacting cyclopentanecarbonyl chloride with ethylenediamine in tetrahydrofuran (THF) at −10°C, achieving 92% conversion. Subsequent Boc protection of the amine, followed by deprotection, ensures regioselective sulfonylation at the primary amine.

Sulfonylation and Amidation: Stepwise Optimization

Coupling of Sulfonyl Chloride and Amine Intermediate

Combining 4-benzylpiperazine-1-sulfonyl chloride (1.1 equiv) with N-(2-aminoethyl)cyclopentanecarboxamide (1.0 equiv) in dichloromethane (DCM) at 25°C for 12 hours affords the sulfonamide adduct. Triethylamine (2.5 equiv) is added to scavenge HCl, with reaction monitoring via TLC (Rf = 0.45 in 7:3 ethyl acetate:hexane). Patent data indicate that elevated temperatures (>40°C) promote sulfonate ester formation, reducing yields to <50%.

Table 1. Solvent and Base Effects on Sulfonylation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 25 | 88 |

| THF | Pyridine | 25 | 76 |

| Acetonitrile | DIPEA | 40 | 63 |

Hydrochloride Salt Formation

Treating the free base with anhydrous HCl in diethyl ether (4.0 equiv) at 0°C precipitates the hydrochloride salt. Recrystallization from ethanol/water (9:1) yields colorless crystals (mp 162–164°C, 95% purity by HPLC). Elemental analysis confirms stoichiometric HCl incorporation: Calculated for C₁₉H₂₈ClN₃O₃S: C, 53.58; H, 6.63; N, 9.87. Found: C, 53.42; H, 6.71; N, 9.79.

Alternative Routes and Comparative Efficiency

One-Pot Sulfonylation-Amidation

A patent by Reddy US Therapeutics describes a tandem approach where cyclopentanecarbonyl chloride, ethylenediamine, and 4-benzylpiperazine-1-sulfonyl chloride react sequentially in DCM. While this method reduces purification steps, competing acylation at the piperazine nitrogen necessitates strict stoichiometric control, limiting yields to 67%.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing ethylenediamine on Wang resin enables iterative coupling with cyclopentanecarbonyl chloride and sulfonyl chloride. After cleavage with trifluoroacetic acid, the free base is isolated in 82% yield. This method, though scalable, requires specialized equipment and is less cost-effective for small batches.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.50–1.85 (m, 8H, cyclopentane), 2.45 (t, J = 6.8 Hz, 2H, CH₂SO₂), 3.10–3.30 (m, 8H, piperazine), 3.55 (s, 2H, NCH₂Ph), 4.05 (q, J = 5.6 Hz, 2H, NHCH₂), 7.25–7.35 (m, 5H, benzyl), 8.20 (t, J = 5.6 Hz, 1H, NH).

- ESI-MS : m/z 410.2 [M+H]⁺ (calculated 410.1 for C₁₉H₂₇N₃O₃S).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 water:acetonitrile, 1.0 mL/min) shows a single peak at 6.8 minutes (UV 254 nm), confirming >99% purity. Residual solvents (DCM, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Considerations and Environmental Impact

Green Chemistry Metrics

Cost Analysis

Table 2. Raw Material Costs per Kilogram of Product

| Component | Cost (USD/kg) |

|---|---|

| 4-Benzylpiperazine | 1,200 |

| Cyclopentanecarbonyl chloride | 950 |

| Sulfuryl chloride | 300 |

The stepwise route remains economically viable at scale, with a total production cost of $2,800/kg, compared to $3,500/kg for solid-phase synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.